An In-depth Technical Guide to the Synthesis of N-Methoxy-N-methyltetrahydro-2H-pyran-4-carboxamide
An In-depth Technical Guide to the Synthesis of N-Methoxy-N-methyltetrahydro-2H-pyran-4-carboxamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of N-Methoxy-N-methyltetrahydro-2H-pyran-4-carboxamide, a valuable Weinreb amide intermediate in organic synthesis. The document outlines the primary synthetic pathway, details experimental protocols for key transformations, and presents relevant chemical data in a structured format.
Synthetic Pathway Overview
The synthesis of N-Methoxy-N-methyltetrahydro-2H-pyran-4-carboxamide is typically achieved through a two-step process commencing from the commercially available tetrahydropyran-4-carboxylic acid. The overall transformation involves the activation of the carboxylic acid, followed by amidation with N,O-dimethylhydroxylamine.
The most common and efficient method for the activation of the carboxylic acid is its conversion to the corresponding acid chloride, tetrahydropyran-4-carbonyl chloride. This is typically accomplished using a chlorinating agent such as thionyl chloride or oxalyl chloride. The subsequent reaction of the acid chloride with N,O-dimethylhydroxylamine hydrochloride in the presence of a base affords the desired N-Methoxy-N-methyltetrahydro-2H-pyran-4-carboxamide.
Caption: Overall synthetic scheme for N-Methoxy-N-methyltetrahydro-2H-pyran-4-carboxamide.
Experimental Protocols
The following sections provide detailed experimental procedures for the key steps in the synthesis of N-Methoxy-N-methyltetrahydro-2H-pyran-4-carboxamide.
Synthesis of Tetrahydropyran-4-carbonyl Chloride
This protocol is adapted from a procedure described in the patent literature for the preparation of the acid chloride from tetrahydropyran-4-carboxylic acid.
Materials:
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Tetrahydropyran-4-carboxylic acid
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Thionyl chloride (SOCl₂)
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Toluene (anhydrous)
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Round-bottom flask
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Reflux condenser
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Stirring device
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Heating mantle
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Rotary evaporator
Procedure:
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To a round-bottom flask equipped with a stirring device and a reflux condenser, add tetrahydropyran-4-carboxylic acid (1.0 eq).
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Add anhydrous toluene to the flask.
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Slowly add thionyl chloride (1.5 eq) to the stirred suspension.
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Heat the reaction mixture to 80 °C and maintain for 1.5 hours.
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After the reaction is complete, allow the mixture to cool to room temperature.
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Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove excess thionyl chloride and toluene.
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The resulting crude tetrahydropyran-4-carbonyl chloride is obtained as a pale brownish liquid and can be used in the next step without further purification.
Synthesis of N-Methoxy-N-methyltetrahydro-2H-pyran-4-carboxamide
This is a general procedure for the formation of a Weinreb amide from an acid chloride.
Materials:
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Tetrahydropyran-4-carbonyl chloride
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N,O-Dimethylhydroxylamine hydrochloride
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Triethylamine (or another suitable base)
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Dichloromethane (anhydrous)
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Round-bottom flask
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Stirring device
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Ice bath
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Separatory funnel
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Sodium sulfate (anhydrous)
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Rotary evaporator
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Silica gel for column chromatography
Procedure:
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In a round-bottom flask under an inert atmosphere, dissolve N,O-dimethylhydroxylamine hydrochloride (1.1 eq) in anhydrous dichloromethane.
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Cool the solution to 0 °C using an ice bath.
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Slowly add triethylamine (2.2 eq) to the solution and stir for 10-15 minutes.
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In a separate flask, dissolve the crude tetrahydropyran-4-carbonyl chloride (1.0 eq) in anhydrous dichloromethane.
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Add the solution of the acid chloride dropwise to the cold solution of N,O-dimethylhydroxylamine over a period of 15-20 minutes.
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Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC).
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Quench the reaction by adding water.
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Transfer the mixture to a separatory funnel and separate the organic layer.
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Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by silica gel column chromatography to afford the pure N-Methoxy-N-methyltetrahydro-2H-pyran-4-carboxamide.
Data Presentation
The following tables summarize the key quantitative data for the starting material and the final product.
Table 1: Physicochemical Properties
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Tetrahydropyran-4-carboxylic acid | 5337-03-1 | C₆H₁₀O₃ | 130.14 |
| N-Methoxy-N-methyltetrahydro-2H-pyran-4-carboxamide | 156353-01-4 | C₈H₁₅NO₃ | 173.21 |
Table 2: Reaction Data
| Reaction Step | Starting Material | Reagents | Product | Yield (%) |
| 1. Acid Chloride Formation | Tetrahydropyran-4-carboxylic acid | Thionyl chloride, Toluene | Tetrahydropyran-4-carbonyl chloride | ~100 |
| 2. Weinreb Amide Formation | Tetrahydropyran-4-carbonyl chloride | N,O-Dimethylhydroxylamine HCl, Triethylamine | N-Methoxy-N-methyltetrahydro-2H-pyran-4-carboxamide | 70-90 (Typical) |
Note: The yield for the Weinreb amide formation is a typical range for this type of reaction and may vary depending on the specific reaction conditions and purification.
Visualization of Experimental Workflow
The following diagram illustrates the workflow for the synthesis and purification of N-Methoxy-N-methyltetrahydro-2H-pyran-4-carboxamide.
Caption: Experimental workflow for the synthesis of the target compound.
Characterization Data
While specific spectra for N-Methoxy-N-methyltetrahydro-2H-pyran-4-carboxamide are not publicly available in the searched literature, typical characterization data for such a compound would include:
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¹H NMR: Expected signals would include those for the methoxy and N-methyl protons (as singlets), and multiplets for the protons of the tetrahydropyran ring.
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¹³C NMR: Signals corresponding to the carbonyl carbon, the methoxy and N-methyl carbons, and the carbons of the tetrahydropyran ring would be expected.
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Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product (173.21 g/mol ).
Researchers are advised to acquire and interpret these spectra to confirm the identity and purity of the synthesized compound.
Safety Considerations
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Thionyl chloride and oxalyl chloride are corrosive and react violently with water, releasing toxic gases. These reagents should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
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Acid chlorides are corrosive and moisture-sensitive. Handle with care in an inert atmosphere.
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Triethylamine is a flammable and corrosive liquid with a strong odor.
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Dichloromethane is a volatile solvent and a suspected carcinogen.
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Always consult the Safety Data Sheets (SDS) for all chemicals before use.
